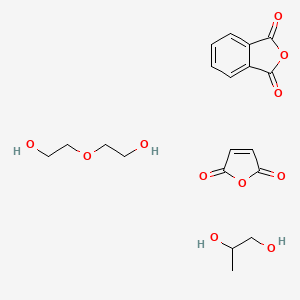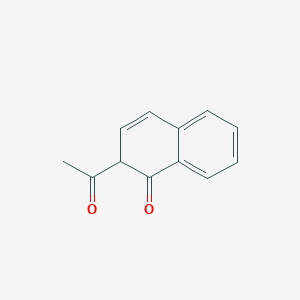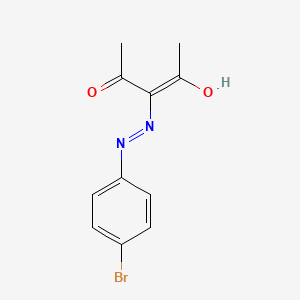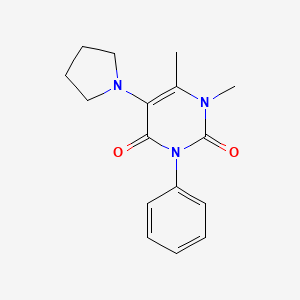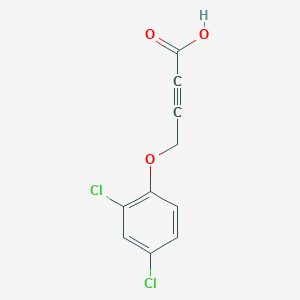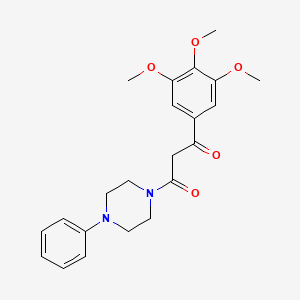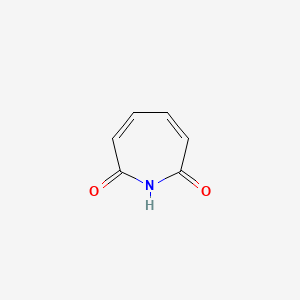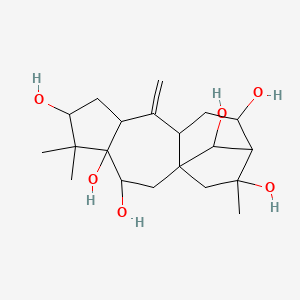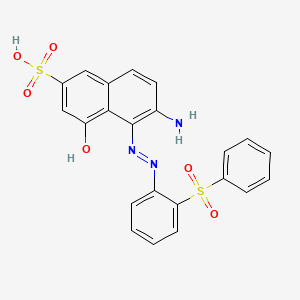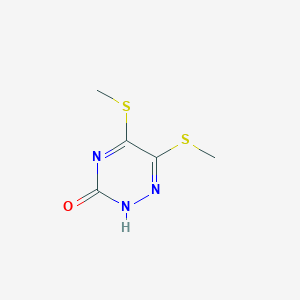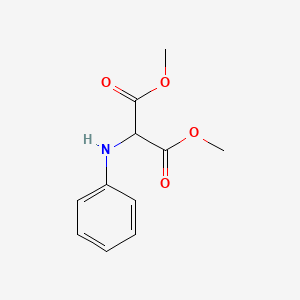
Propanedioic acid, (phenylamino)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (phenylamino)-, dimethyl ester is an organic compound with the molecular formula C11H13NO4 It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are replaced by phenylamino and dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (phenylamino)-, dimethyl ester typically involves the reaction of malonic acid with phenylamine (aniline) and methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid are commonly used to accelerate the reaction.
Solvent: Methanol is used as both a reactant and a solvent in this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (phenylamino)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced via electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Propanedioic acid, (phenylamino)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a prodrug.
Industry: It is used in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of propanedioic acid, (phenylamino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The phenylamino group may also participate in binding interactions with proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the phenylamino group.
Phenylmalonic acid: Contains a phenyl group but lacks the ester functionality.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Uniqueness
Propanedioic acid, (phenylamino)-, dimethyl ester is unique due to the presence of both phenylamino and dimethyl ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
35757-92-7 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
dimethyl 2-anilinopropanedioate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)9(11(14)16-2)12-8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
InChI Key |
HESHPGSJLGJWGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


